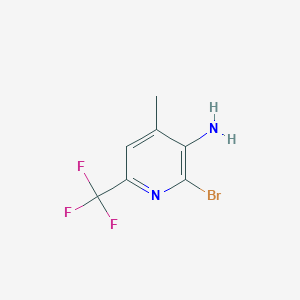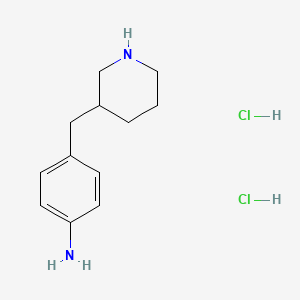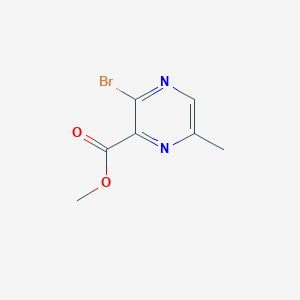
7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic compound that features a fluorinated indole core and a boronic ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 7-fluoroindole.
Borylation Reaction: The key step involves the borylation of the indole ring. This is usually achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert atmosphere conditions.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) with a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The fluorinated indole core can be reduced under specific conditions to modify the electronic properties of the molecule.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-boronic acid.
Reduction: Reduced derivatives of the indole core.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology
This compound can be used to synthesize biologically active molecules, including potential pharmaceuticals. The fluorinated indole core is a common motif in many drugs due to its ability to interact with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In materials science, this compound can be used to create advanced materials with specific electronic or optical properties. Its boronic ester group allows for further functionalization, making it versatile for various applications.
Mécanisme D'action
The mechanism by which 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can form strong interactions with biological targets, enhancing binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Chlorine instead of fluorine, which can affect the compound’s electronic properties and reactivity.
7-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Bromine instead of fluorine, leading to different reactivity patterns.
Uniqueness
The presence of the fluorine atom in 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it particularly valuable in drug design and materials science.
This comprehensive overview highlights the significance of this compound in various fields of research and industry
Propriétés
IUPAC Name |
7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)12-9(10)7-8-17-12/h5-8,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVCSVCFVXVNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


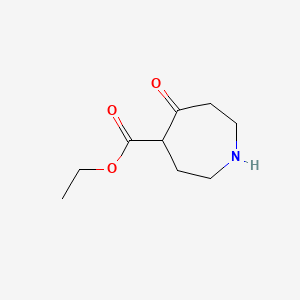

![5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B8053874.png)
![Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8053881.png)
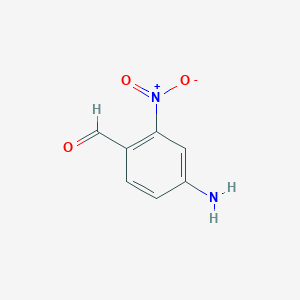



![5-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B8053943.png)
